molecular formula C12H14O5S B14427288 2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 81447-35-0

2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B14427288
CAS No.: 81447-35-0
M. Wt: 270.30 g/mol
InChI Key: ZTXDMJCULYXNHV-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with a complex structure that includes a sulfonyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the reaction of 2,4-pentanedione with a sulfonyl chloride derivative of 4-methylphenyl. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.

Scientific Research Applications

2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentanedione: A simpler analog without the sulfonyl group.

    3-Benzylidene-2,4-pentanedione: Contains a benzylidene group instead of a sulfonyl group.

    2,4-Pentanedione, 3-methyl-: A methyl-substituted analog.

Uniqueness

2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of the sulfonyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in applications where specific reactivity is required, such as in the synthesis of complex organic molecules or in the study of biochemical pathways.

Properties

CAS No.

81447-35-0

Molecular Formula

C12H14O5S

Molecular Weight

270.30 g/mol

IUPAC Name

2,4-dioxopentan-3-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14O5S/c1-8-4-6-11(7-5-8)18(15,16)17-12(9(2)13)10(3)14/h4-7,12H,1-3H3

InChI Key

ZTXDMJCULYXNHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(=O)C)C(=O)C

Origin of Product

United States

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